NF 340
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Overview
Description
NF 340 is a P2Y11 antagonist . It exhibits 520-fold selectivity for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6, and P2Y12 receptors . NF 340 displays competitive antagonism against ATPγS .
Molecular Structure Analysis
The molecular formula of NF 340 is C37H26N4Na4O15S4 . The exact mass is 985.99 and the molecular weight is 986.84 . The IUPAC name is tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate .Scientific Research Applications
Cancer Research and Treatment : MicroRNA-340 (miR-340) has been studied for its role in inducing apoptosis and inhibiting metastasis in ovarian cancer cells. This is achieved through the inactivation of NF-κB1, a gene involved in cell proliferation and survival. The overexpression of miR-340 was found to inhibit cell proliferation, arrest cell cycle progression, promote apoptosis, and inhibit invasion and epithelial-mesenchymal transition (EMT) in ovarian cancer cells (Li, Sun, & Liu, 2016).
Nuclear Forensics : Nuclear Forensics (NF) is crucial for analyzing intercepted nuclear and radiological materials. Studies have explored the use of Laser Induced Breakdown Spectroscopy (LIBS) in conjunction with chemometrics for rapid and non-invasive NF analysis. This approach can detect and quantify concealed nuclear material in various environments (Bhatt, Angeyo, & Dehayem-kamadjeu, 2018).
Water Treatment and Environmental Protection : Nanofiltration (NF) has been extensively researched for its applications in drinking water production, particularly for the removal of pollutants. This includes hardness, natural organic material, micropollutants like pesticides and VOCs, viruses, bacteria, salinity, nitrates, and arsenic. NF's effectiveness varies depending on the specific application, with some techniques being well-established and others still under laboratory research (Van der Bruggen & Vandecasteele, 2003).
Immune System Research : NF-κB regulation plays a central role in immune responses, with research focusing on its involvement in diseases ranging from inflammation to cancer. Understanding NF-κB regulation can aid in the development of therapeutic targets for various diseases (Li & Verma, 2002).
Osteoclast Differentiation : miR-340 has been studied for its role in inhibiting osteoclast differentiation, which is crucial for understanding bone diseases and developing treatments. This research found that miR-340 suppresses osteoclast differentiation by inhibiting Microphthalmia-associated transcription factor (MITF), a key factor in this process (Zhao et al., 2017).
Mechanism of Action
properties
IUPAC Name |
tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H30N4O15S4.4Na/c1-19-3-5-23(35(42)38-33-17-27(59(51,52)53)11-21-7-9-25(15-29(21)33)57(45,46)47)13-31(19)40-37(44)41-32-14-24(6-4-20(32)2)36(43)39-34-18-28(60(54,55)56)12-22-8-10-26(16-30(22)34)58(48,49)50;;;;/h3-18H,1-2H3,(H,38,42)(H,39,43)(H2,40,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHXBFWMZYDBY-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C=C(C=CC3=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=CC(=C4)C(=O)NC5=C6C=C(C=CC6=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4Na4O15S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
986.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate |
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